PEG12-SATA acid (S-acetyl-PEG12-acid)

Description

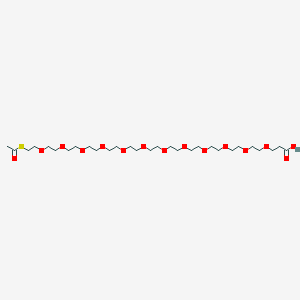

PEG12-SATA acid (S-acetyl-PEG12-acid) is a heterobifunctional polyethylene glycol (PEG) reagent featuring a thiol-reactive S-acetylthioacetyl (SATA) group and a carboxylic acid terminus. This compound is widely used in bioconjugation for introducing protected thiol groups into biomolecules (e.g., proteins, peptides) for site-specific crosslinking or labeling applications. The PEG12 spacer provides hydrophilicity, solubility, and reduced steric hindrance, making it advantageous for modifying sensitive biomolecules .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O15S/c1-28(30)45-27-26-44-25-24-43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-34-5-4-33-3-2-29(31)32/h2-27H2,1H3,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBKGNZMJIUUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

The preparation of PEG12-SATA acid follows a six-step sequence derived from patented PEGylation techniques.

Step 1: PEG Backbone Functionalization

Diethylene glycol (DEG) undergoes alkoxylation with tert-butyl acrylate in tetrahydrofuran (THF) using metallic sodium (0.02–0.04 mol ratio) as a base. The reaction proceeds at 20–40°C for 12 hours, yielding hydroxyl-terminated PEG12 tert-butyl ester (HO-PEG12-tBu).

Step 2: Sulfonylation for Leaving Group Introduction

HO-PEG12-tBu reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under triethylamine catalysis. The sulfonate intermediate (TosO-PEG12-tBu) forms within 10–15 hours at 20–40°C, enabling nucleophilic substitution in subsequent steps.

Step 3: Amination for Thiol Precursor Generation

TosO-PEG12-tBu undergoes displacement with excess ammonium hydroxide in ethanol at 20–50°C for 24–48 hours. This produces the primary amine intermediate (NH2-PEG12-tBu), which serves as the scaffold for thiol incorporation.

Step 4: S-Acetyl Thiol Group Conjugation

The amine reacts with N-hydroxysuccinimide (NHS)-activated S-acetyl thioglycolic acid. Coupling occurs in dimethylformamide (DMF) using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming the S-acetyl-protected PEG12 derivative (SATA-PEG12-tBu).

Step 5: Tert-Butyl Deprotection

Trifluoroacetic acid (TFA) cleaves the tert-butyl group in DCM, exposing the terminal carboxylic acid. The final product, PEG12-SATA acid, is precipitated in cold diethyl ether and purified via chromatography.

Reaction Conditions and Reagent Optimization

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Na, tert-butyl acrylate | THF | 20–40 | 12 | 85–90 |

| 2 | TsCl, Et3N | DCM | 20–40 | 10–15 | 75–80 |

| 3 | NH4OH | Ethanol | 20–50 | 24–48 | 65–70 |

| 4 | SATA-NHS, EDC | DMF | 25 | 12 | 70–75 |

| 5 | TFA | DCM | 25 | 2 | 95–98 |

Table 1: Optimized reaction parameters for PEG12-SATA acid synthesis.

Key variables influencing yield include:

-

Metal Base Selection : Sodium outperforms potassium or lithium in alkoxylation due to superior alkoxide formation kinetics.

-

Coupling Agents : EDC generates fewer byproducts compared to DCC, enhancing NHS-ester stability during thiol conjugation.

Industrial-Scale Production Techniques

Automated Reactor Systems

Large-scale synthesis employs continuous-flow reactors to maintain precise temperature control during exothermic steps like sulfonylation. In-line HPLC monitors intermediate purity, ensuring >99% conversion before progressing to subsequent stages.

Purification Protocols

-

Liquid-Liquid Extraction : DCM/water partitioning removes unreacted TsCl and ammonium salts.

-

Size-Exclusion Chromatography (SEC) : Separates PEG12-SATA acid from shorter PEG chains using Sephadex LH-20 matrices.

-

Lyophilization : Final product is freeze-dried to prevent hydrolytic degradation of the S-acetyl group.

Analytical Characterization

Structural Verification

Chemical Reactions Analysis

Types of Reactions

PEG12-SATA acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur acetyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfur acetyl group can be reduced to form thiols.

Substitution: The terminal carboxylic acid can participate in nucleophilic substitution reactions to form amide or ester bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: EDC or HATU are commonly used for amide bond formation, while alcohols can be used for esterification.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Amides and esters.

Scientific Research Applications

PEG12-SATA acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of PEG12-SATA acid involves its ability to modify biomolecules through the formation of stable covalent bonds. The sulfur acetyl group can be deprotected to produce a thiol moiety, which can then react with other functional groups, such as maleimides or iodoacetamides, to form stable thioether bonds. This modification can alter the molecular targets and pathways involved, enhancing the solubility, stability, and bioavailability of the modified biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct comparative data in the provided evidence, this section synthesizes general knowledge of analogous PEG-thiol reagents. Below is a comparative analysis based on structural and functional properties:

Key Differences:

PEG Length: PEG12-SATA acid balances solubility and steric effects, whereas shorter PEG variants (e.g., PEG4-SATA) may limit solubility but improve conjugation efficiency in crowded environments.

Reactive Groups :

- SATA groups require deprotection with hydroxylamine to generate free thiols, adding a step compared to PEG-SH reagents.

- Maleimide-based PEGs (e.g., PEG8-Maleimide) enable direct thiol coupling but lack the controlled release mechanism of SATA.

Stability :

- SATA’s acetyl protection enhances storage stability but introduces complexity in workflows. Free thiols (e.g., PEG24-SH) are prone to oxidation.

Limitations and Notes

- Supply Constraints: As noted by Advanced ChemTech (2021), PEG12-SATA acid’s availability is inconsistent, prompting researchers to explore alternatives like PEG8-Maleimide .

- Deprotection Requirement : The need for hydroxylamine treatment may interfere with pH-sensitive biomolecules.

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing the purity and structural integrity of PEG12-SATA acid in synthesis?

- Methodological Answer : Purified PEG12-SATA acid should be analyzed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Confirm molecular weight using electrospray ionization mass spectrometry (ESI-MS) with calibration standards. For structural validation, employ H NMR (in deuterated solvents like DMSO-d6) to identify acetyl-protected thiol and PEG backbone signals. Quantify residual solvents or byproducts via gas chromatography (GC) .

Q. How can PEG12-SATA acid be utilized for site-specific protein modification?

- Methodological Answer :

Deprotection : Treat PEG12-SATA with hydroxylamine (0.5 M, pH 7.4, 1 hr) to generate free thiols.

Conjugation : React the thiolated protein with maleimide-functionalized targeting ligands or fluorophores (e.g., in PBS, 4°C, 2 hr).

Validation : Use Ellman’s assay to quantify free thiols pre/post reaction. Confirm conjugation via SDS-PAGE with Coomassie staining or fluorescence imaging .

Q. What solvent systems are optimal for PEG12-SATA acid in aqueous reaction conditions?

- Methodological Answer : PEG12-SATA’s solubility is enhanced in polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution. For biological applications, dilute into PBS (pH 7.4) or HEPES buffer (pH 6.5–7.5). Avoid high-salt buffers to prevent PEG precipitation. Conduct solubility assays via dynamic light scattering (DLS) to confirm monodispersity .

Advanced Research Questions

Q. How do researchers resolve discrepancies in conjugation efficiency when using PEG12-SATA acid across different protein substrates?

- Methodological Answer :

- Hypothesis Testing : Compare reaction kinetics under varying pH (6.0–8.0), temperature (4°C vs. 25°C), and molar ratios (1:1 to 1:10 PEG12-SATA:protein).

- Data Analysis : Use LC-MS to quantify unreacted protein and calculate efficiency. Apply ANOVA to identify statistically significant variables.

- Troubleshooting : If efficiency is low, evaluate protein steric hindrance via size-exclusion chromatography (SEC) or test alternative reducing agents (e.g., TCEP vs. DTT) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in PEG12-SATA acid synthesis?

- Methodological Answer :

- Design : Use a factorial design to test variables (e.g., reaction time, catalyst concentration).

- Analysis : Perform multivariate regression to identify critical factors. Calculate relative standard deviation (RSD) across batches for purity (HPLC) and yield (gravimetric analysis).

- Table Example :

| Batch | Reaction Time (hr) | Catalyst (%) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 24 | 0.5 | 98.2 | 85 |

| 2 | 36 | 0.7 | 97.8 | 82 |

- Interpretation : Highlight correlations between catalyst concentration and yield reduction using Pearson’s coefficient .

Q. How can PEG12-SATA acid’s dual functionality (thiol-reactive and carboxylate groups) be leveraged to design multi-functional drug delivery systems?

- Methodological Answer :

Sequential Modification : First, conjugate thiol-reactive drugs (e.g., maleimide-doxorubicin) to PEG12-SATA.

Secondary Functionalization : Use EDC/NHS chemistry to link carboxylate groups to targeting peptides (e.g., RGD sequences).

Validation : Confirm dual conjugation via Förster resonance energy transfer (FRET) or size-exclusion chromatography-multi-angle light scattering (SEC-MALS). Compare in vitro release profiles at pH 5.5 (lysosomal) vs. 7.4 (physiological) .

Data Interpretation & Contradiction Management

Q. How should researchers address conflicting results in PEG12-SATA-mediated nanoparticle stability studies?

- Methodological Answer :

- Root-Cause Analysis : Compare methods for nanoparticle preparation (e.g., solvent evaporation vs. microfluidics). Assess if stability discrepancies arise from PEGylation density (quantify via H NMR integration) or aggregation (DLS polydispersity index >0.2).

- Case Study : If Study A reports 90% stability (pH 7.4, 7 days) and Study B observes 60%, re-evaluate buffer composition (e.g., presence of divalent cations) or storage conditions (temperature, light exposure) .

Q. What frameworks guide the integration of PEG12-SATA acid into multi-arm polymer architectures for enhanced drug loading?

- Methodological Answer :

- Design : Use PEG12-SATA as a crosslinker in star-shaped polymers (e.g., 4-arm PEG-maleimide). Optimize stoichiometry via Job’s plot.

- Characterization : Analyze drug loading efficiency via UV-Vis spectroscopy (calibration curve method). Compare release kinetics using Korsmeyer-Peppas models to differentiate diffusion vs. erosion mechanisms.

- Table Example :

| Polymer Arm | Drug Loading (%) | Release Half-Life (hr) |

|---|---|---|

| 4-arm | 78 | 24 |

| 8-arm | 65 | 36 |

- Conclusion : Higher arm count reduces loading efficiency but prolongs release, requiring trade-off analysis .

Best Practices for Reporting

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use line graphs for time-dependent data (e.g., drug release) and bar charts for comparative efficiency .

- Ethical Considerations : Disclose batch variability and validate key findings with triplicate experiments. Use tools like PRISMA for systematic literature reviews when comparing prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.